molecular formula C14H21BrClN5O2S B15174281 C14H21BrClN5O2S

C14H21BrClN5O2S

Cat. No.: B15174281
M. Wt: 438.8 g/mol
InChI Key: LBXCTJPDOWUDNR-UHFFFAOYSA-N
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Description

C₁₄H₂₁BrClN₅O₂S is a halogenated heterocyclic compound featuring a complex molecular architecture with bromine (Br), chlorine (Cl), sulfur (S), and multiple nitrogen (N) and oxygen (O) atoms. Its molecular weight is approximately 438.5 g/mol, calculated based on its empirical formula. The compound’s structure likely includes a central heterocyclic core (e.g., a triazine, piperazine, or purine derivative) modified with halogen atoms and sulfonamide or thioether functional groups.

Properties

Molecular Formula

C14H21BrClN5O2S

Molecular Weight

438.8 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C14H20BrN5O2S.ClH/c1-20-14(17-18-19-20)23-6-4-5-16-9-10-7-11(15)13(22-3)12(8-10)21-2;/h7-8,16H,4-6,9H2,1-3H3;1H

InChI Key

LBXCTJPDOWUDNR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=C(C(=C2)Br)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H21BrClN5O2S typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. One common synthetic route involves the use of N-bromosuccinimide as a brominating agent in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

C14H21BrClN5O2S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include hydrochloric acid , sodium hydroxide , and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

C14H21BrClN5O2S: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C14H21BrClN5O2S involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound C₁₄H₂₁BrClN₅O₂S shares structural similarities with derivatives of C₁₄H₂₁N₅O₂ and C₁₄H₂₁N₅O₂S, as documented in patent literature and chemical databases . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Substituents/Modifications Molecular Weight (Da) Notable Features
C₁₄H₂₁BrClN₅O₂S (Target) C₁₄H₂₁BrClN₅O₂S Br, Cl, S 438.5 Halogenated; potential enzyme inhibition
Abrocitinib C₁₄H₂₁N₅O₂S S (sulfonamide) 323.14 JAK1 inhibitor; approved for atopic dermatitis
1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-pyrrolo[2,3-b]quinoline C₁₄H₂₁N₅O₂ Piperidine, quinoline 291.17 Kinase inhibitor candidate
N-Butyl-N-(2-(5-tetrazolyl)ethyl)-p-toluenesulfonamide C₁₄H₂₁N₅O₂S Tetrazole, sulfonamide 323.14 Anticancer activity (patented)
Key Observations:

Halogenation: The target compound’s Br and Cl atoms distinguish it from analogs like Abrocitinib (C₁₄H₂₁N₅O₂S).

Sulfur Variants : Both the target and Abrocitinib contain sulfur, but in different contexts (sulfonamide vs. thioether). Sulfur contributes to metabolic stability and hydrogen-bonding interactions.

Molecular Weight : The target’s higher molecular weight (438.5 vs. 291.17–323.14 Da) may impact pharmacokinetics, such as reduced oral bioavailability compared to lighter analogs.

Research Findings and Implications

Pharmacological Potential

  • Abrocitinib (C₁₄H₂₁N₅O₂S) : Demonstrated efficacy in inhibiting JAK1, with clinical trials showing significant reduction in atopic dermatitis symptoms. Its sulfonamide group is critical for binding to the JAK1 ATP pocket .
  • Bromine and chlorine could enhance binding affinity but may increase toxicity risks.

Patent Landscape

  • Compounds like N-butyl-N-(2-(5-tetrazolyl)ethyl)-p-toluenesulfonamide (C₁₄H₂₁N₅O₂S) have been patented for anticancer applications, highlighting the therapeutic versatility of this structural class.

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